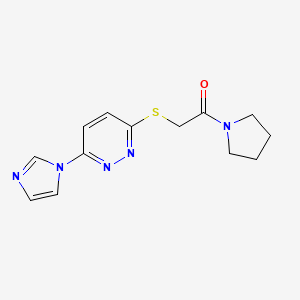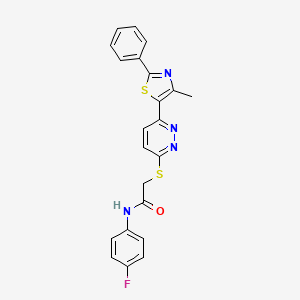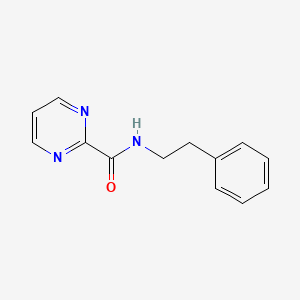
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone" is a heterocyclic molecule that contains several functional groups and rings, including imidazole, pyridazine, thioether, and pyrrolidine moieties. These structural features suggest that the compound could have interesting chemical properties and potential applications in various fields, such as catalysis and pharmaceuticals.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one often involves multi-step reactions that build the complex structure piece by piece. For instance, the synthesis of densely functionalized pyrroles and thiophenes from imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes has been reported . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely that a similar approach could be used, involving the formation of zwitterions and subsequent reactions with suitable electrophiles to introduce the pyridazine and thioether functionalities.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as NMR analysis and X-ray crystallography . These methods allow for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interactions with other molecules. The presence of the imidazole and pyridazine rings in the compound suggests potential for aromaticity, which could influence its electronic properties and stability.
Chemical Reactions Analysis
Compounds containing imidazole and pyridazine rings have been shown to participate in various chemical reactions. For example, ruthenium complexes with imidazo[1,2-a]pyridine ligands have been used as catalysts for the transfer hydrogenation of ketones . The compound , with its imidazole and pyridazine rings, might also exhibit catalytic properties or act as a ligand in metal complexes. Additionally, the thioether group could be involved in nucleophilic substitution reactions or serve as a coordination site for metals.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and sulfur can lead to specific interactions, such as hydrogen bonding or metal coordination, which can affect solubility, boiling and melting points, and reactivity. Compounds with imidazole and pyridazine rings have been studied for their anticorrosive properties, indicating that they can form protective layers on metal surfaces . This suggests that the compound could also have applications in corrosion inhibition, depending on its adsorption behavior and interaction with metal surfaces.
Propriétés
IUPAC Name |
2-(6-imidazol-1-ylpyridazin-3-yl)sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c19-13(17-6-1-2-7-17)9-20-12-4-3-11(15-16-12)18-8-5-14-10-18/h3-5,8,10H,1-2,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMZTTWAYGPAPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Oxaspiro[3.4]octan-3-amine;hydrochloride](/img/structure/B3019352.png)



![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)






![7-Chloro-2-(3-morpholinopropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019372.png)
![2,5-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019374.png)